Bienvenue dans la boutique en ligne BenchChem!

Cannabidivarin

CB1 receptor binding psychoactivity liability cannabinoid pharmacology

Select Cannabidivarin (CBDV) for your research to leverage its clean, CB1-independent pharmacological profile. With negligible CB1 affinity (Ki ≈ 14.7 μM), CBDV eliminates psychoactive confounding, making it a superior choice for TRP channel (TRPV1/TRPA1), developmental seizure, and ASD studies. Its distinct, age-dependent anticonvulsant action and unique oral brain-penetration advantage—absent in CBD or THC-V—de-risk translational work. Source a non-controlled, ≥98% pure solid for precise dosing in your critical experiments.

Molecular Formula C19H26O2
Molecular Weight 286.4 g/mol
CAS No. 24274-48-4
Cat. No. B1668262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCannabidivarin
CAS24274-48-4
SynonymsCBDV;  GWP-42006;  GWP42006;  GWP 42006
Molecular FormulaC19H26O2
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O
InChIInChI=1S/C19H26O2/c1-5-6-14-10-17(20)19(18(21)11-14)16-9-13(4)7-8-15(16)12(2)3/h9-11,15-16,20-21H,2,5-8H2,1,3-4H3/t15-,16+/m0/s1
InChIKeyREOZWEGFPHTFEI-JKSUJKDBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cannabidivarin (CAS 24274-48-4) – Core Properties and Procurement Baseline for Cannabinoid Researchers


Cannabidivarin (CBDV) is a non-psychoactive phytocannabinoid and the propyl homolog of cannabidiol (CBD), characterized by a three-carbon side chain instead of CBD’s five-carbon chain [1]. It exhibits negligible binding affinity for cannabinoid CB1 receptors (Ki = 14,711 ± 5733.87 nM), eliminating psychoactive liability, and modest affinity for CB2 receptors (Ki = 574.2 ± 146.1 nM) [2]. CBDV activates and desensitizes TRPV1, TRPV2, and TRPA1 channels [3] and demonstrates anticonvulsant activity across multiple preclinical seizure models [4]. It is actively investigated in clinical trials for autism spectrum disorder (ASD) and epilepsy [5].

Why Cannabidivarin (CBDV) Cannot Be Replaced by CBD or Δ9-THCV for Seizure and TRP Channel-Focused Research


Despite structural similarity as a propyl homolog, CBDV exhibits distinct pharmacological signatures relative to CBD and other varin-series cannabinoids that preclude simple substitution in experimental or therapeutic contexts. CBDV demonstrates functionally divergent TRPV1 activation and desensitization kinetics [1], an age- and model-specific anticonvulsant profile absent in direct CBD comparators [2], and a unique brain penetration profile favoring oral administration over intraperitoneal routes—a pattern opposite to that of Δ9-THCV and CBG [3]. Moreover, CBDV's negligible CB1 receptor affinity (Ki ≈ 14.7 μM) fundamentally distinguishes it from psychoactive or CB1-active comparators [4]. These quantifiable differences mandate compound-specific sourcing for studies where TRP channel pharmacology, developmental seizure models, or CB1-independent mechanisms are critical endpoints.

Quantitative Differentiation: Cannabidivarin (CBDV) Head-to-Head Evidence Versus Closest Analogs


CBDV Exhibits Negligible CB1 Receptor Affinity (Ki ≈ 14.7 μM) Versus Δ9-THCV (Ki = 75.4 nM)

CBDV displays extremely weak binding affinity for CB1 cannabinoid receptors with a Ki of 14,711 ± 5733.87 nM (≈14.7 μM), confirming its non-psychoactive profile [1]. In contrast, Δ9-tetrahydrocannabivarin (Δ9-THCV), another varin-series cannabinoid, exhibits a Ki of 75.4 nM at CB1 receptors, representing an approximately 195-fold higher affinity [2]. This quantitative disparity establishes CBDV as the preferred compound for studies requiring CB1-independent mechanisms, particularly in seizure and neurodevelopmental research where confounding CB1-mediated effects must be eliminated.

CB1 receptor binding psychoactivity liability cannabinoid pharmacology

CBDV and CBD Demonstrate Linearly Additive Anticonvulsant Effects: Isobolographic Evidence Supports Synergistic Combination Potential

In an isobolographic study evaluating anticonvulsant effects in the pentylenetetrazole (PTZ) seizure model, purified CBDV and CBD displayed linearly additive effects when co-administered [1]. Purified CBDV alone exerted significant anticonvulsant effects at ≥100 mg·kg⁻¹ in the PTZ model and ≥87 mg·kg⁻¹ in the audiogenic seizure model [1]. This additive interaction profile distinguishes CBDV from other cannabinoid combinations and supports its rational use in multi-compound formulations where predictable, non-antagonistic pharmacology is required.

anticonvulsant epilepsy isobolographic analysis drug combination

CBDV Achieves Higher Brain Concentrations via Oral Administration Compared to Δ9-THCV and CBG

In a comparative pharmacokinetic study in rats, oral administration of CBDV (60 mg/kg) resulted in higher brain concentrations compared to intraperitoneal administration [1]. This pattern contrasts sharply with Δ9-THCV (30 mg/kg) and cannabigerol (CBG, 120 mg/kg), for which intraperitoneal administration was significantly more effective at achieving brain penetration [1]. The study further confirmed that all tested phytocannabinoids, including CBDV, readily cross the blood-brain barrier [1].

pharmacokinetics brain penetration oral bioavailability administration route

CBDV Suppresses Seizures in Developmental Models with Age-Dependent Selectivity Not Reported for CBD

CBDV (50–200 mg/kg) displayed an age- and model-specific anticonvulsant profile in immature rats [1]. In postnatal day 10 (P10) rats, CBDV suppressed seizures only in the pentylenetetrazole (PTZ) model; in P20 rats, anticonvulsant efficacy extended to the DMCM and maximal electroshock (MES) models [1]. This age-dependent broadening of efficacy correlates with increased TRPV1 mRNA expression in multiple brain regions between P10 and P20, and CBDV's anticonvulsant effects were attenuated in TRPV1 knockout mice [1]. Notably, CBDV treatment generally avoided induction of neuronal degeneration in immature rats, a safety consideration distinct from many conventional anti-seizure drugs [1].

early life seizures developmental epilepsy pediatric neurology TRPV1

CBDV Activates and Desensitizes TRPV1, TRPV2, and TRPA1 Channels at Concentrations Relevant to Anticonvulsant Action

Patch clamp analysis in transfected HEK293 cells demonstrated that CBDV and CBD dose-dependently activate and rapidly desensitize TRPV1, TRPV2, and TRPA1 channels [1]. CBDV influences TRPA1, TRPM8, and TRPV4 at concentrations <1 μM, while TRPV1, TRPV2, and TRPV3 activity is affected around 1–10 μM [2]. In hippocampal brain slices exposed to Mg²⁺-free solution (an in vitro epileptiform model), CBDV reduced both epileptiform burst amplitude and duration, an effect partially distinct from the prototypical TRPV1 agonist capsaicin [1]. TRPV1 was strongly phosphorylated in Mg²⁺-free-treated tissue, and both capsaicin and CBDV caused TRPV1 dephosphorylation, consistent with functional desensitization [1].

TRP channels TRPV1 ion channel pharmacology neuronal hyperexcitability

CBDV Can Be Obtained at >98% Purity via High-Speed Countercurrent Chromatography, Exceeding Typical CBDV Isolate Specifications

A patented high-speed countercurrent chromatography (HSCCC) method enables the simultaneous separation and purification of CBDV and CBG from industrial hemp full-spectrum refined oil, achieving CBDV purity greater than 98% and CBG purity greater than 97% [1]. This represents a quantifiable purity benchmark exceeding the ≥90% stereochemical purity specification described in earlier crystalline CBDV patents [2]. The method provides a reproducible, scalable approach for obtaining research-grade CBDV with defined purity parameters, a critical consideration for studies where trace cannabinoid contamination could confound experimental outcomes.

purification chromatography analytical chemistry quality control

Prioritized Cannabidivarin (CBDV) Application Scenarios Based on Verified Differential Evidence


CB1-Independent Anticonvulsant Drug Discovery and Epilepsy Research

Leverage CBDV's negligible CB1 receptor affinity (Ki ≈ 14.7 μM) and robust anticonvulsant efficacy across PTZ, audiogenic, and pilocarpine-induced seizure models [1][2]. CBDV is uniquely suited for studies requiring separation of anticonvulsant activity from CB1-mediated psychoactive or confounding receptor effects. The linearly additive interaction with CBD supports rational polypharmacology approaches [1].

Pediatric and Early-Life Seizure Model Development

Utilize CBDV's age-dependent anticonvulsant profile—efficacy expands from PTZ only at P10 to PTZ, DMCM, and MES at P20—to investigate developmental seizure mechanisms [3]. The demonstrated safety profile (avoidance of neuronal degeneration in immature rats) and TRPV1-linked mechanism provide a differentiated tool for pediatric neurology research distinct from conventional ASDs [3].

TRP Channel Pharmacology and Neuronal Hyperexcitability Studies

Employ CBDV as a multi-TRP channel modulator that activates and desensitizes TRPV1, TRPV2, and TRPA1 at pharmacologically relevant concentrations (<1 μM to 10 μM) [4]. CBDV's ability to reduce epileptiform burst amplitude and duration in hippocampal slices, with TRPV1 dephosphorylation effects distinct from capsaicin, makes it valuable for ion channel-focused hyperexcitability research [4].

Oral Formulation Development and Brain-Targeted Delivery Optimization

Capitalize on CBDV's unique pharmacokinetic property—higher brain concentrations achieved via oral compared to intraperitoneal administration—to develop oral formulations for CNS indications [5]. This route-dependent advantage, not shared by Δ9-THCV or CBG, simplifies dosing regimens in preclinical studies and supports translational oral drug development [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cannabidivarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.